molecular formula C12H13N B14112677 1-(But-3-en-1-yl)-1H-indole

1-(But-3-en-1-yl)-1H-indole

Cat. No.: B14112677
M. Wt: 171.24 g/mol
InChI Key: RJSZLQFLDNHLEZ-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a but-3-en-1-yl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of indole with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring or the but-3-en-1-yl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indoles.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

Comparison with Similar Compounds

    1-(But-3-en-1-yl)-1H-imidazole: Shares a similar but-3-en-1-yl substituent but has an imidazole core instead of an indole core.

    1-(But-3-en-1-yl)-1H-pyrrole: Contains a pyrrole core with a but-3-en-1-yl group.

    1-(But-3-en-1-yl)-1H-pyrazole: Features a pyrazole core with a but-3-en-1-yl substituent.

Uniqueness: 1-(But-3-en-1-yl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-but-3-enylindole

InChI

InChI=1S/C12H13N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h2,4-8,10H,1,3,9H2

InChI Key

RJSZLQFLDNHLEZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C=CC2=CC=CC=C21

Origin of Product

United States

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